1-methyl-1'-[2-(1H-pyrazol-1-yl)benzyl]-1H,1'H-2,2'-biimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrazoles and imidazoles are classes of organic compounds that contain nitrogen atoms in their ring structure . They are part of a larger class of compounds known as azoles, which are five-membered aromatic rings containing at least one nitrogen atom . These compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of pyrazole and imidazole derivatives usually involves the reaction of diketones with hydrazine or phenylhydrazine . The specific synthesis route for “1-methyl-1’-[2-(1H-pyrazol-1-yl)benzyl]-1H,1’H-2,2’-biimidazole” would likely involve several steps, including the formation of the pyrazole and imidazole rings and the introduction of the benzyl and methyl groups .Molecular Structure Analysis
The molecular structure of “1-methyl-1’-[2-(1H-pyrazol-1-yl)benzyl]-1H,1’H-2,2’-biimidazole” would be characterized by the presence of the pyrazole and imidazole rings, along with the benzyl and methyl groups . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
Pyrazoles and imidazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions that “1-methyl-1’-[2-(1H-pyrazol-1-yl)benzyl]-1H,1’H-2,2’-biimidazole” could undergo would depend on the specific structure of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of “1-methyl-1’-[2-(1H-pyrazol-1-yl)benzyl]-1H,1’H-2,2’-biimidazole” would depend on its specific structure. In general, pyrazoles and imidazoles are stable compounds that are soluble in polar solvents .Mechanism of Action
The mechanism of action of pyrazole and imidazole derivatives can vary widely depending on their specific structure and the biological target they interact with . Some pyrazole and imidazole derivatives are used as inhibitors of various enzymes, while others have antimicrobial, anti-inflammatory, or antitumor activity .
Future Directions
The future directions for research on “1-methyl-1’-[2-(1H-pyrazol-1-yl)benzyl]-1H,1’H-2,2’-biimidazole” would likely involve further studies on its synthesis, properties, and potential biological activities. Given the wide range of activities exhibited by pyrazole and imidazole derivatives, it could be a promising area of research .
Properties
IUPAC Name |
1-methyl-2-[1-[(2-pyrazol-1-ylphenyl)methyl]imidazol-2-yl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6/c1-21-11-8-18-16(21)17-19-9-12-22(17)13-14-5-2-3-6-15(14)23-10-4-7-20-23/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXHRVKXORZWCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NC=CN2CC3=CC=CC=C3N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.